![molecular formula C50H62Cl3N5O14S3 B12416916 13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)
13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium” is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple functional groups, including carboxylic acids, trichlorophenyl, dioxopyrrolidinyl, and azoniapentacyclo structures. Its unique configuration makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of the trichlorophenyl group through chlorination reactions. Subsequent steps include the introduction of the carboxylic acid and dioxopyrrolidinyl groups through esterification and amidation reactions, respectively. The final steps involve the formation of the azoniapentacyclo structure through cyclization reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound requires large-scale chemical reactors capable of maintaining the necessary reaction conditions. The process involves continuous monitoring and adjustment of temperature, pressure, and pH levels to ensure the desired yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The dioxopyrrolidinyl group can undergo nucleophilic substitution reactions to form different amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amides or esters.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The compound exerts its effects through multiple molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity and leading to various biochemical responses. The presence of multiple functional groups allows it to engage in diverse interactions, making it a versatile tool in research.
相似化合物的比较
Similar Compounds
Picloram: A trichlorophenyl derivative used as a herbicide.
Trichlorophenol: A simpler trichlorophenyl compound with antimicrobial properties.
Dioxopyrrolidinyl derivatives: Compounds with similar dioxopyrrolidinyl groups used in medicinal chemistry.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups in a single molecule. This complexity allows it to participate in a wide range of chemical reactions and interactions, making it a valuable asset in various fields of research.
属性
分子式 |
C50H62Cl3N5O14S3 |
|---|---|
分子量 |
1159.6 g/mol |
IUPAC 名称 |
13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium |
InChI |
InChI=1S/C44H47Cl3N4O14S3.C6H15N/c1-19-16-43(3,4)49-35-21(19)14-23-29(24-15-22-20(2)17-44(5,6)50-36(22)41(68(61,62)63)38(24)64-37(23)40(35)67(58,59)60)30-31(42(56)57)32(45)34(47)39(33(30)46)66-18-25(52)48-13-9-7-8-10-28(55)65-51-26(53)11-12-27(51)54;1-4-7(5-2)6-3/h14-15,19-20,49H,7-13,16-18H2,1-6H3,(H,48,52)(H,56,57)(H,58,59,60)(H,61,62,63);4-6H2,1-3H3 |
InChI 键 |
GXDNDAAFMJCTDU-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC.CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)[O-])(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCCCCC(=O)ON7C(=O)CCC7=O)Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



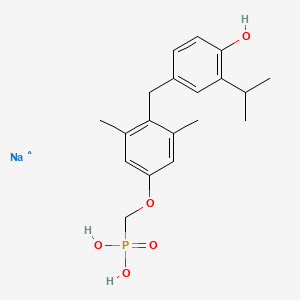
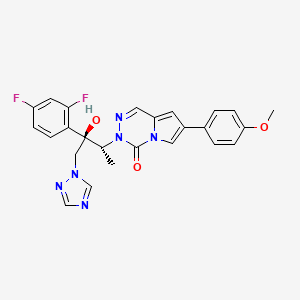
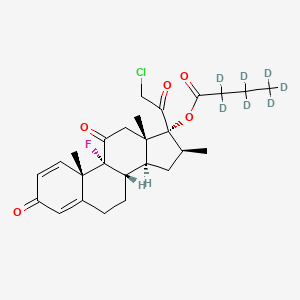
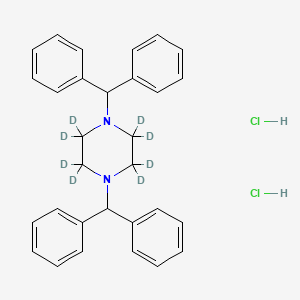

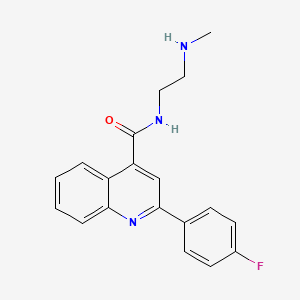
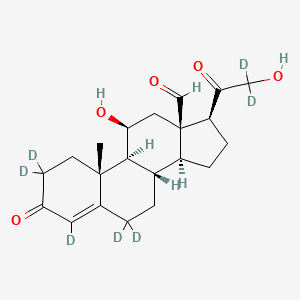
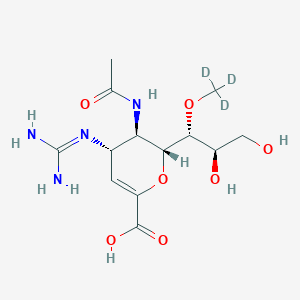
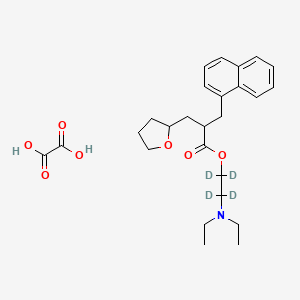
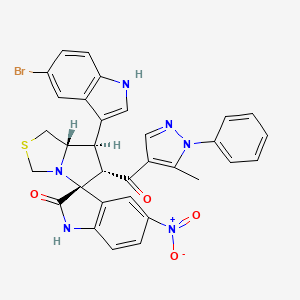
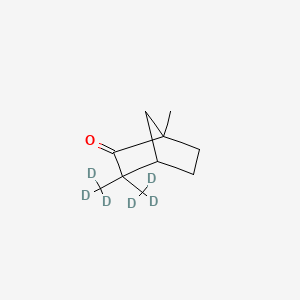
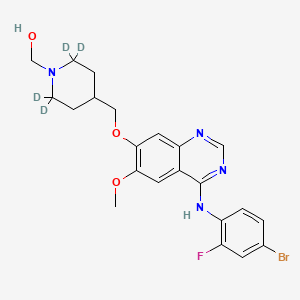
![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
